molecular formula C12H12O4 B11075420 2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione

2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione

Cat. No.: B11075420
M. Wt: 220.22 g/mol
InChI Key: UFPIKOASFJWZPN-UHFFFAOYSA-N
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Description

2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexanediones This compound is characterized by the presence of a cyclohexane ring substituted with a 2,4-dihydroxyphenyl group and two keto groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with cyclohexane-1,3-dione in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexane-1,3-diol derivatives.

    Substitution: Halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a role in the biosynthesis of tyrosine . The inhibition of this enzyme disrupts the metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C12H12O4/c13-7-4-5-8(11(16)6-7)12-9(14)2-1-3-10(12)15/h4-6,12-13,16H,1-3H2

InChI Key

UFPIKOASFJWZPN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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